molecular formula C10H19NO2S B13599055 tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate

Cat. No.: B13599055
M. Wt: 217.33 g/mol
InChI Key: NSCOXZAMCRKDFX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.32836 g/mol It is known for its unique structure, which includes an azetidine ring substituted with a tert-butyl ester and a mercaptoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and mercaptoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and other biologically active compounds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercaptoethyl group can form covalent bonds with nucleophiles, while the azetidine ring can participate in ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-8(7-11)4-5-14/h8,14H,4-7H2,1-3H3

InChI Key

NSCOXZAMCRKDFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCS

Origin of Product

United States

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